molecular formula C12H26ClN3O2 B11733362 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

Cat. No.: B11733362
M. Wt: 279.81 g/mol
InChI Key: VWSSKBJUEKFEQX-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride is a chemical compound with the molecular formula C12H27Cl2N3O2. It is often used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride typically involves the reaction of 2-amino-3-methylpentanoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride, commonly referred to as LM11A-31, is a synthetic compound notable for its biological activity, particularly in neuropharmacology. This compound is characterized by its structural features, which include a pentanamide backbone and a morpholine moiety. Its molecular formula is C12H26ClN3O2C_{12}H_{26}ClN_{3}O_{2}, with a molecular weight of approximately 279.81 g/mol .

The primary mechanism of action for this compound involves its role as a ligand for the p75 neurotrophin receptor (p75NTR). This receptor is crucial in mediating neurotrophic signaling pathways that influence neuronal survival and differentiation. The compound has been shown to inhibit the binding of nerve growth factor (NGF) to p75NTR, which can have significant implications in neurodegenerative diseases .

Neuroprotective Effects

Research indicates that LM11A-31 may exert neuroprotective effects by promoting neuronal survival and enhancing functional recovery following neural injury. In animal studies, administration of this compound has resulted in improved outcomes in models of neurodegeneration, suggesting its potential utility in treating conditions such as Alzheimer's disease and other cognitive disorders .

Comparative Activity

To better understand the biological activity of LM11A-31, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-Morpholinyl)ethyl]-N'-methylureaContains a urea groupPotential use in cancer therapy
4-Morpholino-N,N-dimethylbenzamideBenzamide structure with morpholineKnown for anti-inflammatory effects
1-(4-Morpholinyl)-1H-pyrazolePyrazole ring structureExhibits anti-cancer properties

The specificity of LM11A-31's interaction with neurotrophin receptors distinguishes it from these compounds, highlighting its potential as both a neuroprotective agent and a therapeutic candidate for neurodegenerative diseases .

In Vivo Studies

Several studies have explored the effects of LM11A-31 in vivo. For instance, one study demonstrated that treatment with LM11A-31 significantly increased neuronal survival rates in models of traumatic brain injury. The compound was administered following injury, leading to enhanced recovery metrics such as motor function and cognitive performance .

In Vitro Studies

In vitro assays have further elucidated the compound's mechanism. For example, LM11A-31 was shown to modulate signaling pathways associated with neuronal apoptosis. Specifically, it reduced the activation of caspases involved in programmed cell death when neurons were exposed to toxic stimuli .

Summary of Findings

The cumulative findings from various studies suggest that this compound holds promise as a therapeutic agent in neurodegenerative conditions due to its ability to inhibit NGF binding to p75NTR and promote neuronal survival.

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;/h10-11H,3-9,13H2,1-2H3,(H,14,16);1H

InChI Key

VWSSKBJUEKFEQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl

Origin of Product

United States

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